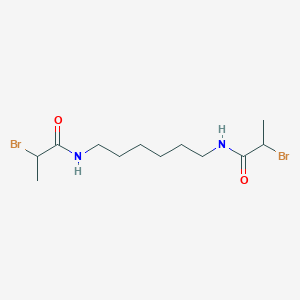![molecular formula C9H20O2SSi B12567126 2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane CAS No. 188564-80-9](/img/structure/B12567126.png)
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane is a silicon-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxasilinane ring with a sulfanyl group and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxasilinane ring or the sulfanyl group.
Substitution: The methyl groups and the sulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex silicon-containing compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development or biochemical research.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its silicon content and reactivity.
作用机制
The mechanism of action of 2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane depends on its specific application. In general, its effects are likely mediated by interactions with molecular targets such as enzymes or receptors. The dioxasilinane ring and sulfanyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another silicon-containing heterocycle with similar structural features.
2,4,4-Trimethyl-2-pentanol: A related compound with a similar methylation pattern but lacking the dioxasilinane ring.
(2,4,4-Trimethylpentan-2-yl)benzene: A structurally similar compound with different functional groups.
Uniqueness
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane is unique due to its combination of a dioxasilinane ring and a sulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
188564-80-9 |
|---|---|
分子式 |
C9H20O2SSi |
分子量 |
220.41 g/mol |
IUPAC 名称 |
2,4,4-trimethyl-2-propan-2-ylsulfanyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O2SSi/c1-8(2)12-13(5)10-7-6-9(3,4)11-13/h8H,6-7H2,1-5H3 |
InChI 键 |
YKDMJFXRQNEOMV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S[Si]1(OCCC(O1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


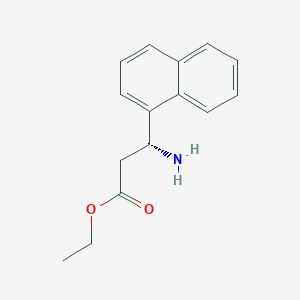
![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
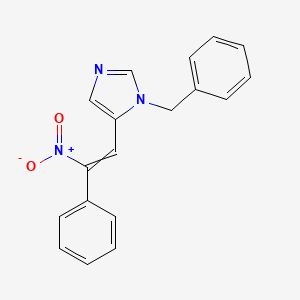
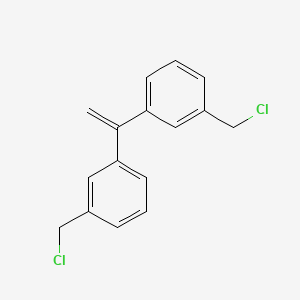

![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
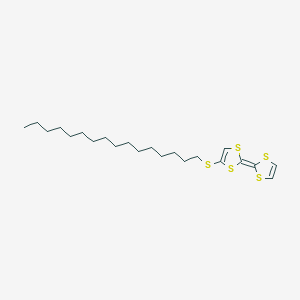

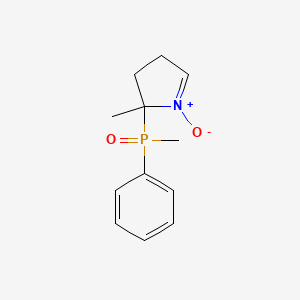
![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
